Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

Catalog No.
S524720
CAS No.
482-54-2
M.F
C14H22N2O8
M. Wt
346.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymet...

CAS Number

482-54-2

Product Name

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid

Molecular Formula

C14H22N2O8

Molecular Weight

346.33 g/mol

InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

FCKYPQBAHLOOJQ-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

CDTA, CDTA, calcium salt, CDTA, calcium, sodium salt, CDTA, magnesium, sodium salt, CDTA, manganese (2-), disodium salt, CDTA, sodium salt, Cu-CDTA, cyclohexanediaminetetraacetic acid, DCTA, diaminocyclohexanetetraacetic acid, Fe-CDTA, Gd-CDTA, Mn-CDTA, Ni-CDTA

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Description

The exact mass of the compound Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- is 346.14 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529593. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

Chelating Agent

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], also known as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA) or cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid, is a chelating agent commonly used in scientific research [, ]. Chelating agents are molecules that can form strong bonds with metal ions. This property makes trans-CDTA valuable for various applications in research, including:

  • Metal removal and purification: Trans-CDTA can effectively remove metal ions from solutions, which can be crucial for purifying biological molecules or studying their metal-independent functions [, ].
  • Study of metal-protein interactions: Trans-CDTA can be used to compete with endogenous metal ligands in proteins, helping researchers understand the role of metal ions in protein structure and function [, ].

Biomedical Research

Trans-CDTA also finds applications in biomedical research due to its ability to chelate metal ions involved in biological processes. For example, it can be used to:

  • Study iron metabolism: Trans-CDTA can chelate iron, a vital nutrient but also potentially toxic in excess. This allows researchers to investigate iron uptake, transport, and storage in cells and organisms [].
  • Develop contrast agents for medical imaging: Trans-CDTA can be conjugated with imaging agents like gadolinium to create contrast agents for magnetic resonance imaging (MRI) [].

Other Applications

Beyond chelation and biomedical research, trans-CDTA has applications in various scientific fields, including:

  • Environmental research: Trans-CDTA can be used to remove heavy metals from contaminated water or soil samples, aiding in environmental remediation studies [].
  • Catalysis: Trans-CDTA can be used as a ligand in the design of metal catalysts for various chemical reactions [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4.5

Exact Mass

346.14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

15375-84-5 (manganese(2-),di-hydrochloride salt)
5297-16-5 (calcium,hydrochloride salt)
63451-33-2 (magnesium,hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 62 of 64 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

482-54-2

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Xie J, Funakoshi T, Shimada H, Kojima S. Effects of chelating agents on testicular toxicity in mice caused by acute exposure to nickel. Toxicology. 1995 Dec 10;103(3):147-55. PubMed PMID: 8553358.
2: Misra M, Athar M, Hasan SK, Srivastava RC. Alleviation of nickel-induced biochemical alterations by chelating agents. Fundam Appl Toxicol. 1988 Aug;11(2):285-92. PubMed PMID: 3220207.
3: Xie J, Funakoshi T, Shimada H, Kojima S. Comparative effects of chelating agents on pulmonary toxicity of systemic nickel in mice. J Appl Toxicol. 1996 Jul-Aug;16(4):317-24. PubMed PMID: 8854218.
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7: Xie J, Funakoshi T, Shimada H, Kojima S. Effects of chelating agents on tissue distribution and excretion of nickel in mice. Res Commun Mol Pathol Pharmacol. 1994 Nov;86(2):245-55. PubMed PMID: 7881873.
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9: Fujita T, Takata S, Sunahara Y. Enzymatic rate assay of creatinine in serum and urine. Clin Chem. 1993 Oct;39(10):2130-6. PubMed PMID: 8403398.
10: Yamada S, Umika F, Nakamura M, Nakamura S. Catalytic effect of some inorganic ligands on a ligand substitution reaction involving mercury(II) and its application as a differential kinetic method of analysis. Talanta. 1996 Oct;43(10):1715-20. PubMed PMID: 18966657.
11: Edashige Y, Ishii T. Hemicellulosic polysaccharides from bamboo shoot cell-walls. Phytochemistry. 1998 Nov 20;49(6):1675-1682. PubMed PMID: 11711080.
12: Chao SH, Bu CH, Cheung WY. Activation of troponin C by Cd2+ and Pb2+. Arch Toxicol. 1990;64(6):490-6. PubMed PMID: 2148867.
13: Hatakenaka M, Ohtsuki I. Effect of removal and reconstitution of troponins C and I on the Ca(2+)-activated tension development of single glycerinated rabbit skeletal muscle fibers. Eur J Biochem. 1992 May 1;205(3):985-93. PubMed PMID: 1577014.
14: Liang XS, Liu C, Long Z, Guo XH. Rapid and simple detection of endospore counts in probiotic Bacillus cultures using dipicolinic acid (DPA) as a marker. AMB Express. 2018 Jun 19;8(1):101. doi: 10.1186/s13568-018-0633-0. PubMed PMID: 29922919; PubMed Central PMCID: PMC6008271.

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